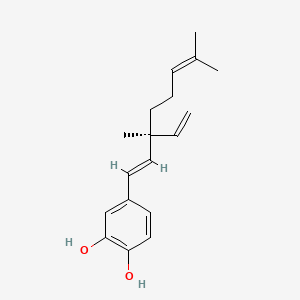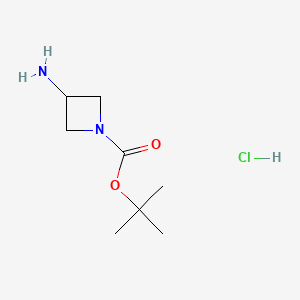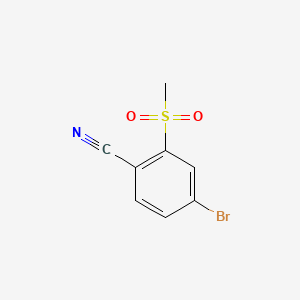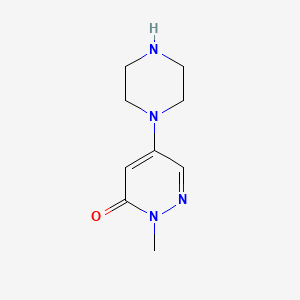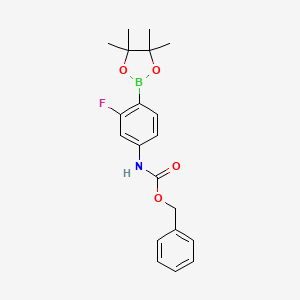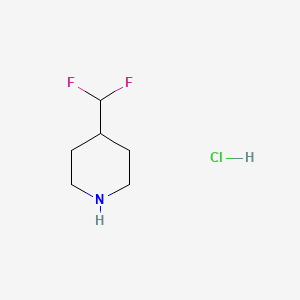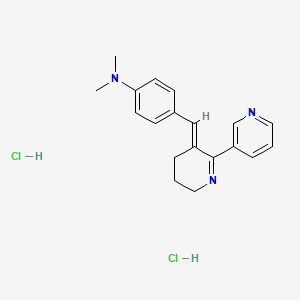
Dmab-anabaseine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Dmab-anabaseine dihydrochloride involves the reaction of anabaseine with 4-dimethylaminobenzaldehyde in acidic alcohol at approximately 70°C . The product is then precipitated and recrystallized using less polar solvents to obtain a high-purity compound . Industrial production methods typically follow similar synthetic routes but may involve scaling up the reaction conditions and optimizing the purification process to ensure consistency and yield.
化学反応の分析
Dmab-anabaseine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of corresponding N-oxides, while reduction may yield the corresponding amines.
科学的研究の応用
Dmab-anabaseine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a modulator of nicotinic acetylcholine receptors in various chemical assays.
Biology: It is used to study the function of nicotinic acetylcholine receptors in biological systems.
Medicine: It has potential therapeutic applications for cognitive enhancement and memory improvement.
作用機序
Dmab-anabaseine dihydrochloride exerts its effects by modulating nicotinic acetylcholine receptors. It acts as a partial agonist at α7 receptors, which are predominantly found in the central nervous system . This modulation enhances cognitive functions and memory by influencing neurotransmitter release and synaptic plasticity . Additionally, it acts as an antagonist at α4β2 and other nicotinic receptors, blocking their activity and further contributing to its cognitive-enhancing effects .
類似化合物との比較
Dmab-anabaseine dihydrochloride is unique in its dual action as a partial agonist at α7 receptors and an antagonist at α4β2 receptors . Similar compounds include:
Anabaseine: A natural alkaloid that stimulates a wide variety of nicotinic acetylcholine receptors.
DMXBA (GTS-21): A synthetic derivative of anabaseine that also acts as a partial agonist at α7 receptors and is being studied for its cognitive-enhancing effects.
These compounds share similar mechanisms of action but differ in their receptor selectivity and potency, making this compound a valuable tool for research and potential therapeutic applications.
特性
IUPAC Name |
N,N-dimethyl-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3.2ClH/c1-22(2)18-9-7-15(8-10-18)13-16-5-4-12-21-19(16)17-6-3-11-20-14-17;;/h3,6-11,13-14H,4-5,12H2,1-2H3;2*1H/b16-13+;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCNEWWWKHBASC-YNHPUKFJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
